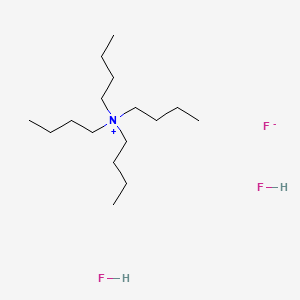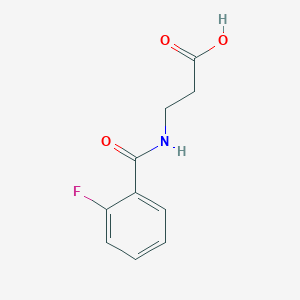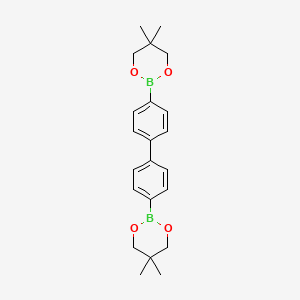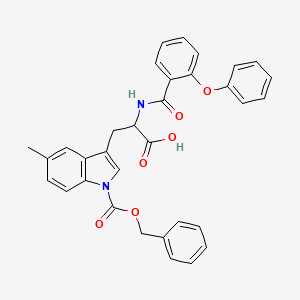
Tetrabutylammonium fluoride dihydrofluoride
Vue d'ensemble
Description
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·2HF. This compound is known for its utility as a source of fluoride ions in organic solvents and is commonly used in various chemical reactions, particularly in organic synthesis.
Mécanisme D'action
Target of Action
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, this compound is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
Result of Action
The result of this compound’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, this compound in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, this compound gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet this compound and anhydrous this compound show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of this compound .
Analyse Biochimique
Biochemical Properties
Tetrabutylammonium fluoride dihydrofluoride is a powerful catalyst and is used in the regioselective opening of epoxides with activated aromatic and heteroaromatic chlorides . It is soluble in water and tetrahydrofuran, and is utilized as a base in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .
Cellular Effects
It is known that the efficiency of desilylation of uridine and cytidine is greatly dependent on the water content of the this compound reagent .
Molecular Mechanism
It is known that it can act as a genuine surrogate for TBAF, as well as a reservoir for rapidly-reversible release of traces of it .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound samples are almost always hydrated, resulting in the formation of bifluoride (HF2-) hydroxide (OH-) as well as fluoride . The nature of the fluoride is uncertain because this compound samples are almost always hydrated .
Metabolic Pathways
It is known that it is used as a source of fluoride ion in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium fluoride dihydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Another method involves the reaction of hexafluorobenzene with tetrabutylammonium cyanide .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves similar methods but on a larger scale. The compound is often produced as a trihydrate or as a solution in tetrahydrofuran, which is commercially available .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium fluoride dihydrofluoride undergoes various types of chemical reactions, including:
Deprotection Reactions: It is commonly used to remove silyl ether protecting groups in organic synthesis.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in various reactions.
Base-Catalyzed Reactions: It serves as a mild base in reactions such as aldol-type condensation, Michael-type reactions, and ring-opening reactions.
Common Reagents and Conditions
Deprotection of Silyl Ethers: Typically carried out in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Phase Transfer Catalysis: Often involves the use of organic solvents and mild bases.
Base-Catalyzed Reactions: Conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Deprotection Reactions: The major products are the deprotected alcohols or phenols.
Phase Transfer Catalysis: Various organic compounds depending on the specific reaction.
Base-Catalyzed Reactions: Products include aldol adducts, Michael adducts, and ring-opened compounds.
Applications De Recherche Scientifique
Tetrabutylammonium fluoride dihydrofluoride has a wide range of applications in scientific research:
Organic Synthesis: Used extensively for deprotection of silyl ethers and as a source of fluoride ions.
Medicinal Chemistry: Employed in the synthesis of fluorinated compounds, which are important in pharmaceuticals.
Material Science: Utilized in the preparation of γ-graphyne and its derivatives.
Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt used in phase transfer catalysis.
Tetrabutylammonium Hydroxide: Used as a strong base in organic synthesis.
Tetrabutylammonium Chloride: Employed in various organic reactions as a phase transfer catalyst.
Uniqueness
Tetrabutylammonium fluoride dihydrofluoride is unique due to its ability to provide fluoride ions in organic solvents, which is not as effectively achieved by other tetrabutylammonium salts. Its role in deprotection reactions and as a mild base makes it particularly valuable in organic synthesis .
Propriétés
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-56-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)




